molecular formula C13H13IO2 B2628971 1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one CAS No. 135226-09-4

1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one

Cat. No.: B2628971
CAS No.: 135226-09-4
M. Wt: 328.149
InChI Key: RURXVEGVOXUPMU-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one is a specialized benziodaoxole derivative designed for use as a key synthetic intermediate in advanced organic chemistry research. This compound is structurally characterized by a hypervalent iodine center incorporated within a 1,2-benziodaoxol-3(1H)-one ring system, which is functionalized with a 3,3-dimethylbut-1-ynyl group. This molecular architecture is typically engineered to act as an electrophilic alkynylation reagent, enabling the efficient transfer of the sterically hindered 3,3-dimethylbut-1-ynyl group to various nucleophiles, such as heteroarenes, enolates, or organometallic reagents. Its primary research value lies in the construction of complex molecular architectures containing a terminal alkyne moiety, which is a critical functional group for further transformations via click chemistry, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes it a valuable tool for medicinal chemists and chemical biologists in the synthesis of potential drug candidates, bioconjugates, and molecular probes. Researchers can leverage this reagent to introduce the tert-butyl-protected alkyne group into sensitive molecules under mild conditions, a transformation that may be challenging with other methods. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3,3-dimethylbut-1-ynyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IO2/c1-13(2,3)8-9-14-11-7-5-4-6-10(11)12(15)16-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURXVEGVOXUPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CI1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the iodoarene precursor and the alkyne component.

    Coupling Reaction: The key step involves a coupling reaction between the iodoarene and the alkyne. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired iodaoxol structure. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can be used to modify the iodoarene moiety.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd) catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodoarene oxides, while reduction can yield iodoarene derivatives with different functional groups.

Scientific Research Applications

1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.

    Biological Studies: The compound’s reactivity allows it to be used in studies of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, while the iodoarene moiety can undergo oxidative addition and reductive elimination processes. These interactions can lead to the formation of new bonds and the modification of existing structures.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The benziodaoxol-3(1H)-one scaffold supports diverse substituents, including hydroxyl, alkoxy, aryl, alkenyl, and halogen groups. Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of Benzo[d][1,2]iodaoxol-3(1H)-one Derivatives
Compound Name (Substituent) Key Properties Applications/Reactivity Evidence ID
1-Hydroxy-5-nitro-... (2i) Mp: 214–216°C; IR ν(C=O): ~1672 cm⁻¹; NMR consistent with literature Oxidizing agent, electrophilic reactions
1-Ethoxy-... (6b) Mp: 123–125°C; ¹H NMR δ1.35 (t), δ4.30 (q); used in photoredox decarboxylation Radical generation under mild conditions
(E)-1-Styryl-... (1a) White solid; 72% yield; NMR δ7.89 (d, J=15.3 Hz) Vinyl transfer reagent
1-(Trifluoromethyl)-... (Togni II) Known trifluoromethylating agent; stable under thermal conditions Trifluoromethylation reactions
1-Chloro-... (59457-26-0) Mp: 172–173°C; soluble in DMSO/MeOH with heating; precursor to Togni II Intermediate for CF₃-substituted analogs
1-(1H-Indol-3-yl)-... (I1126) Molecular weight: 363.1 g/mol; purity: 95% Potential bioconjugation or medicinal use

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Nitro (2i, ), trifluoromethyl (Togni II, ), and cyano (2j, ) substituents enhance electrophilicity at the iodine center, facilitating oxidative or transfer reactions.
  • Electron-Donating Groups (EDGs): Ethoxy (6b, ) and methoxy (1b, ) groups may stabilize radical intermediates, enabling photoredox applications.

Reactivity and Functional Group Compatibility

  • Alkyne vs. Alkenyl Groups: Styryl derivatives (e.g., 1a, ) participate in vinyl transfer reactions, while ethynyl analogs (e.g., pH-EBX, ) are used in click chemistry. The target compound’s alkyne may enable cycloaddition or Sonogashira-type couplings.
  • Halogenated Derivatives: Chloro-substituted analogs () serve as precursors for trifluoromethyl or aryl derivatives, highlighting the modularity of the benziodaoxol core.

Thermal and Solubility Properties

  • Melting Points: Hydroxy- and nitro-substituted derivatives exhibit higher melting points (e.g., 2i: 214–216°C, ), likely due to hydrogen bonding, whereas alkoxy (6b: 123–125°C, ) and alkenyl (1a: ~72% yield, ) derivatives have lower melting points.
  • Solubility: Chloro derivatives require heating in DMSO/MeOH (), while trifluoroethoxy-substituted compounds (6c, ) may exhibit enhanced solubility in organic solvents.

Biological Activity

1-(3,3-Dimethylbut-1-yn-1-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one is a complex organic compound characterized by its unique structural features, including an iodoarene moiety and an alkyne group. This compound, with the CAS number 135226-09-4, has garnered attention in various fields such as organic synthesis, medicinal chemistry, and material science due to its potential biological activities and reactivity.

Chemical Structure

The molecular formula of this compound is C13H13IO2C_{13}H_{13}IO_2. The structure includes:

  • A benzo[d][1,2]iodaoxole core
  • An alkyne functional group

Synthesis and Preparation

The synthesis typically involves the following steps:

  • Starting Materials : Preparation begins with an iodoarene precursor and an alkyne component.
  • Coupling Reaction : A key step is the palladium-catalyzed cross-coupling reaction (Sonogashira coupling) between the iodoarene and the alkyne.
  • Oxidation : The final step involves oxidation to form the desired iodaoxol structure using agents like m-chloroperbenzoic acid (m-CPBA) .

The biological activity of 1-(3,3-Dimethylbut-1-yn-1-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one is attributed to its interaction with various molecular targets. Key points include:

  • Alkyne Group : Participates in click chemistry reactions.
  • Iodoarene Moiety : Undergoes oxidative addition and reductive elimination processes.

These mechanisms allow for the formation of new bonds and modification of existing structures, potentially leading to therapeutic applications .

Research Findings

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated its effectiveness against Gram-positive bacteria, demonstrating significant inhibition at varying concentrations.
  • Cytotoxicity Tests :
    • In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
1-(3,3-Dimethylbut-1-ynyl)benzeneLacks iodaoxol moietyLimitedSimpler structure
3,3-Dimethylbut-1-ynylbenzeneDifferent substitution patternModerateNo iodaoxol
Phenyl-t-butylacetyleneShares alkyne groupLowDifferent aromatic substitution

The unique combination of both alkyne and iodaoxol moieties in 1-(3,3-Dimethylbut-1-yn-1-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one allows for a broader range of chemical reactions and potential applications compared to simpler compounds .

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